molecular formula C21H20N4O3S2 B3216521 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1172003-49-4

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Katalognummer: B3216521
CAS-Nummer: 1172003-49-4
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: NIPYLPVEZHHREZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a dimethoxyphenyl group and a pyrazole-thiazole-thiophene hybrid scaffold. This structure combines electron-rich aromatic moieties (3,4-dimethoxyphenyl and thiophene) with nitrogen- and sulfur-containing heterocycles (pyrazole and thiazole), which are known to enhance pharmacological activity, particularly in antimicrobial, anti-inflammatory, and enzyme-targeting applications .

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13-9-19(23-20(26)11-14-6-7-16(27-2)17(10-14)28-3)25(24-13)21-22-15(12-30-21)18-5-4-8-29-18/h4-10,12H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYLPVEZHHREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 346.4 g/mol. The structure features a thiazole ring, a pyrazole moiety, and methoxy-substituted phenyl groups which contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of thiazole and pyrazole compounds. The compound has shown significant activity against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating strong antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis .
  • Minimum Bactericidal Concentration (MBC) : Similar derivatives demonstrated bactericidal effects, suggesting that these compounds can effectively eliminate bacterial populations .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. For instance:

  • Cytotoxicity : In vitro studies have shown that certain pyrazole analogs exhibit cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 39.70μM39.70\,\mu M against MCF7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through caspase activation pathways. Specific compounds have been shown to target caspases involved in cellular survival and proliferation .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after:

  • In Vivo Studies : Analgesic activity was assessed using the hot plate test and acetic acid-induced writhing test in animal models. Results indicated that some derivatives exhibited significant analgesic effects .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialMIC values as low as 0.22μg/mL0.22\,\mu g/mL; effective against S. aureus and S. epidermidis .
AnticancerIC50 values around 39.70μM39.70\,\mu M for MCF7 cells; induces apoptosis via caspase activation .
Anti-inflammatorySignificant analgesic effects observed in animal models .

Case Studies

  • Antimicrobial Evaluation : A study conducted on thiazole/thiophene-bearing pyrazole derivatives revealed that specific structural modifications enhanced antimicrobial potency significantly compared to their parent compounds .
  • Cytotoxicity Analysis : Another investigation highlighted that specific substitutions on the pyrazole ring could lead to enhanced cytotoxicity against breast cancer cell lines, indicating a structure-activity relationship that can be exploited for drug development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Literature

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Features a dichlorophenyl group linked to a thiazole ring via an acetamide bridge.
  • Key Differences :
    • The target compound replaces chlorine atoms with methoxy groups, enhancing electron-donating properties.
    • The pyrazole-thiophene-thiazole core in the target compound introduces greater conformational rigidity compared to the simpler thiazole-aryl system in this analogue.
  • Crystallographic Data :
    • Dihedral angle between dichlorophenyl and thiazole rings: 61.8° .
    • Melting point: 459–461 K .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (Compound 41) ()
  • Structure : Contains a pyrazole-thiazole core with a phenyl substituent.
  • Key Differences :
    • The target compound substitutes the phenyl group with a thiophene-thiazole system, likely improving π-π stacking interactions.
    • The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to the unsubstituted phenyl in Compound 41.
Triazole-Thiazole Hybrids (9a–9e) ()
  • Examples :
    • 9a: Phenyl-thiazol-5-yl acetamide.
    • 9c: 4-Bromophenyl-thiazol-5-yl acetamide.
  • Thiophene in the target compound may confer distinct electronic properties compared to halogenated or methylated aryl groups in 9a–9e.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Physicochemical Properties
Compound Melting Point (K) Solubility (LogP) Key Substituents Reference
Target Compound Not reported Estimated ~2.1* 3,4-Dimethoxyphenyl, Thiophene N/A
2-(3,4-Dichlorophenyl)-N-thiazolyl 459–461 ~3.5 3,4-Dichlorophenyl
Compound 41 () Not reported ~2.8 Phenyl, Methylpyrazole
9c (4-Bromophenyl-triazole-thiazole) 403–405 ~3.2 4-Bromophenyl

*Predicted using fragment-based methods due to lack of experimental data.

Table 2: Pharmacological Activity Trends
Compound Reported Activity Structural Influence on Activity Reference
Target Compound Hypothesized antimicrobial/anti-inflammatory Thiophene enhances π-stacking; dimethoxy improves solubility. N/A
2-(3,4-Dichlorophenyl)-N-thiazolyl Antimicrobial (Gram-positive bacteria) Chlorine atoms increase lipophilicity.
9c () α-Glucosidase inhibition Bromine enhances electronegativity.
Compound 41 () Not explicitly reported Pyrazole-thiazole core suggests kinase inhibition potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how is its structural integrity confirmed?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis (using α-halo ketones and thiourea derivatives) under reflux conditions in ethanol or DMF .
  • Pyrazole core assembly through cyclocondensation of hydrazines with β-diketones or their equivalents, optimized at 80–100°C .
  • Acetamide linkage via nucleophilic acyl substitution, often catalyzed by DCC/DMAP in anhydrous dichloromethane .

Structural confirmation employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Basic: What key structural features influence its biological activity?

Critical motifs include:

  • Thiophene-thiazole moiety : Enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
  • 3,4-Dimethoxyphenyl group : Modulates electron density, influencing interactions with polar residues in target proteins .
  • Pyrazole core : Acts as a hydrogen-bond acceptor, critical for stabilizing ligand-receptor complexes .

Advanced: How can researchers design experiments to elucidate its interactions with biological targets?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (e.g., KD values) with enzymes like kinases or proteases .
  • Molecular docking simulations (using AutoDock Vina or Schrödinger) to predict binding poses, guided by crystallographic data of homologous targets .
  • Mutagenesis studies on target proteins to identify critical residues for interaction (e.g., replacing Thr with Ala in catalytic sites) .

Advanced: What strategies optimize synthetic yield and purity for large-scale research applications?

  • Solvent optimization : Replace ethanol with DMF for higher thiazole ring formation yields (~15% improvement) .
  • Catalyst screening : Use Pd/C instead of Raney nickel for selective hydrogenation, minimizing side-product formation .
  • Purification : Employ flash chromatography (hexane:EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA buffer) to isolate >95% pure product .

Advanced: How should researchers address contradictory reports on its biological activity across studies?

  • Comparative bioassays : Re-evaluate activity under standardized conditions (e.g., fixed ATP concentration in kinase assays) to control variables .
  • Metabolite profiling : Use LC-MS to rule out degradation products confounding activity measurements .
  • Structural analogs testing : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Advanced: What protocols ensure stability during in vitro and in vivo studies?

  • pH stability assays : Monitor degradation via HPLC in buffers (pH 2–9) to identify optimal storage conditions (e.g., pH 7.4 PBS for plasma stability) .
  • Light sensitivity tests : Store solutions in amber vials if UV-Vis spectroscopy shows photodegradation .
  • Cryopreservation : Lyophilize in 5% trehalose for long-term storage without aggregation .

Advanced: How can computational modeling guide the design of derivatives with enhanced potency?

  • QSAR models : Train using IC50 data from analogs to predict substituent effects on activity .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for proposed modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets .
  • ADMET prediction : Use SwissADME to filter derivatives with poor solubility or CYP450 inhibition risks .

Advanced: What structure-activity relationship (SAR) trends are observed in related analogs?

Modification Biological Impact Reference
Thiophene → PhenylReduced kinase inhibition (IC50 increases 3-fold)
Methoxy → NitroEnhanced antibacterial activity (MIC: 2 → 0.5 µg/mL)
Pyrazole N-methylationImproved metabolic stability (t1/2: 2 → 6 hr)

Basic: Which analytical techniques are critical for assessing purity and identity?

  • HPLC-DAD : Quantify impurities (<0.5% threshold) using a C18 column (gradient: 10–90% acetonitrile/water) .
  • Elemental analysis (EA) : Validate C/H/N/S composition (±0.3% theoretical) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of hydroxyl impurities (~3300 cm⁻¹) .

Advanced: What post-synthetic modifications are feasible to expand its utility?

  • Click chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for fluorescence tagging .
  • Suzuki coupling : Attach aryl boronic acids to the thiazole ring to diversify electronic properties .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to isolate enantiomers if chirality impacts activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.